

# GDC-0339: A Comprehensive Pharmacological Profile of a Pan-Pim Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the pharmacological properties of **GDC-0339**, a potent and orally bioavailable pan-inhibitor of the Pim family of serine/threonine kinases. The content herein is curated for researchers, scientists, and drug development professionals, presenting key data in structured tables, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

### Introduction

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are key regulators of cell survival, proliferation, and metabolism.[1] Overexpressed in a variety of hematological malignancies and solid tumors, Pim kinases have emerged as promising therapeutic targets in oncology.[1][2] **GDC-0339** is a diaminopyrazole compound developed as a potent, orally bioavailable, and well-tolerated pan-Pim kinase inhibitor.[3] It has demonstrated significant anti-tumor efficacy in preclinical models of multiple myeloma, both as a single agent and in combination with other targeted therapies.[2][3][4]

# **Biochemical and Cellular Activity**

**GDC-0339** exhibits potent inhibitory activity against all three Pim kinase isoforms with low nanomolar to sub-nanomolar affinity. Its cellular activity has been demonstrated in multiple myeloma cell lines, where it inhibits cell proliferation and downstream signaling pathways.



Table 1: In Vitro Inhibitory Activity of GDC-0339

Target	Assay Type	Ki (nM)	IC50 (nM)	Cell Line	Cellular IC50 (µM)
Pim-1	Kinase Assay	0.03[5]	-	MM.1S	0.1 (cytostatic)[5]
Pim-2	Kinase Assay	0.1[5]	-	MM.1S	0.07 (antiproliferati ve)
Pim-3	Kinase Assay	0.02[5]	-	MM.1S	0.03 (in presence of GDC-0941)
hERG	Patch Clamp	-	2700	HEK293	-

## **In Vivo Efficacy**

The anti-tumor activity of **GDC-0339** has been evaluated in human multiple myeloma xenograft models, demonstrating dose-dependent tumor growth inhibition.

Table 2: In Vivo Efficacy of GDC-0339 in Multiple

Myeloma Xenograft Models

Xenograft Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
RPMI 8226	100 mg/kg, p.o., daily	90%	[6]
MM.1S	100 mg/kg, p.o., daily	60%	[6]
RPMI 8226	1-300 mg/kg, p.o., daily for 21 days	Dose-dependent	[5]
MM.1S	1-300 mg/kg, p.o., daily for 21 days	Dose-dependent	[5]

## **Pharmacokinetic Profile**



**GDC-0339** has been characterized by favorable pharmacokinetic properties, including good oral bioavailability.

**Table 3: Pharmacokinetic Parameters of GDC-0339** 

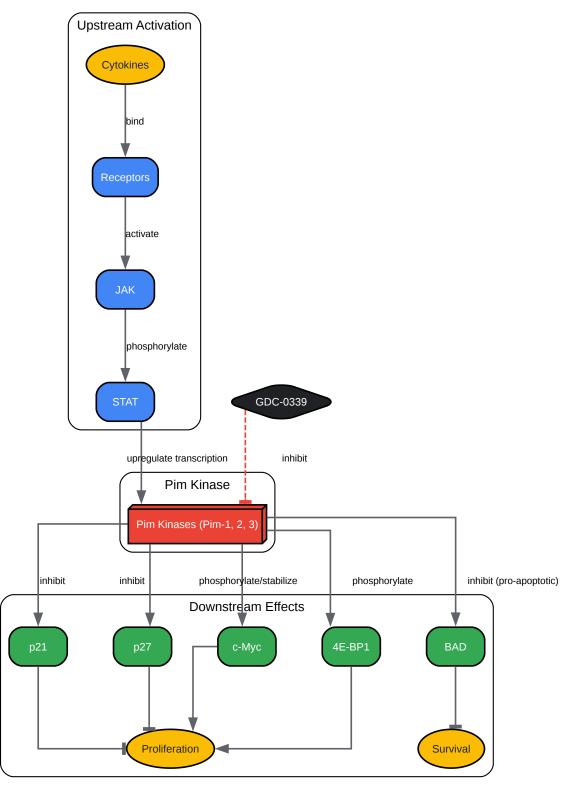
Species	Parameter	Value	Reference
Human (predicted)	Half-life (t½)	3.2 hours	[6]
Human (predicted)	Oral Bioavailability (F)	58%	[6]
Mouse	Half-life (t½)	0.9 hours	[5]

## **Pim Kinase Signaling Pathway**

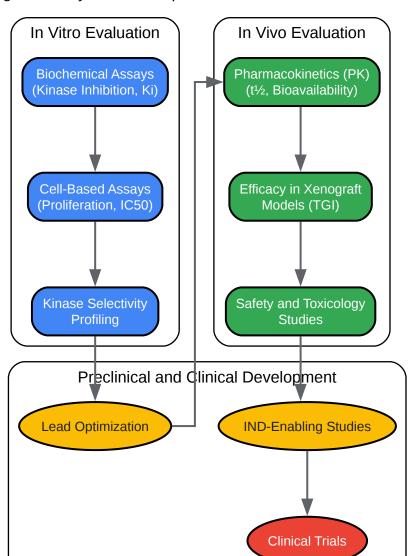
Pim kinases are downstream effectors of the JAK/STAT signaling pathway and play a crucial role in regulating cell cycle progression and apoptosis by phosphorylating a variety of substrates. **GDC-0339**, by inhibiting Pim kinases, modulates these downstream signaling events.



#### Pim Kinase Signaling Pathway







Drug Discovery and Development Workflow for a Kinase Inhibitor

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